molecular formula C₁₃H₁₇NO₃S B1142707 Methyl (2-benzyl-3-mercaptopropanoyl)glycinate CAS No. 83960-22-9

Methyl (2-benzyl-3-mercaptopropanoyl)glycinate

Cat. No.: B1142707
CAS No.: 83960-22-9
M. Wt: 267.34
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Description

Methyl (2-benzyl-3-mercaptopropanoyl)glycinate is a sulfur-containing compound with the molecular formula C₁₃H₁₇NO₃S and a molecular weight of 267.34 g/mol. This compound has shown potential in various research and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-benzyl-3-mercaptopropanoyl)glycinate typically involves the reaction of glycine with benzyl mercaptan and methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-benzyl-3-mercaptopropanoyl)glycinate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The benzyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Methyl (2-benzyl-3-mercaptopropanoyl)glycinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2-benzyl-3-mercaptopropanoyl)glycinate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl Glycidate: Another sulfur-containing compound with similar chemical properties.

    Benzyl Mercaptan: Shares the benzyl and mercapto functional groups.

    Glycine Derivatives: Compounds with similar amino acid backbones.

Uniqueness

Methyl (2-benzyl-3-mercaptopropanoyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-17-12(15)8-14-13(16)11(9-18)7-10-5-3-2-4-6-10/h2-6,11,18H,7-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBHIAPUIJHFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C(CC1=CC=CC=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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